Désoxynivalénol 15-glucuronide

Vue d'ensemble

Description

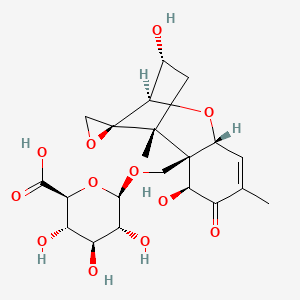

Deoxynivalenol 15-glucuronide (DON-15-glucuronide) is a compound with the molecular formula C21H28O12 . It is also known by other names such as DON-15-glca, Vomitoxin 15-glucuronide, and D2N6KOV3DR . It is a major urinary biomarker of deoxynivalenol (DON), a mycotoxin commonly contaminating wheat, barley, and corn .

Synthesis Analysis

The synthesis of DON-15-glucuronide has been achieved using rat liver microsomes, uridine-5’-diphosphoglucuronic acid, and DON . The product was purified with a Sephadex LH-20 column and reverse phase HPLC . Another study reported the enzyme-assisted synthesis of three glucuronic acid conjugates of DON using rat and human liver microsomes .Molecular Structure Analysis

The molecular weight of DON-15-glucuronide is 472.4 g/mol . Its structure includes a tricyclic 12,13-epoxytrichothec-9-ene structure . The IUPAC name for this compound is (2S,3S,4S,5R,6R)-6-[[ (1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid .Applications De Recherche Scientifique

Études de biosurveillance humaine (HBM)

Le DON15GlcA sert de biomarqueur précieux pour évaluer l'exposition alimentaire au DON. Les chercheurs analysent les échantillons d'urine recueillis sur une période de 24 heures pour estimer l'apport en DON. En comprenant la relation entre le DON alimentaire et l'excrétion de DON15GlcA, les études HBM fournissent des informations sur les niveaux d'exposition humaine .

Modélisation de l'excrétion rénale

Les chercheurs ont développé des modèles statistiques pour étudier l'excrétion rénale du DON15GlcA. Le temps estimé pour que 97,5 % du DON ingéré soit excrété sous forme de DON15GlcA est d'environ 12,1 heures, avec une demi-vie d'élimination de 4,0 heures. Ces modèles aident à comprendre la dynamique d'exposition au DON .

Quantification dans l'urine

Les glucuronides de DON, y compris le DON15GlcA, représentent une part importante (66 à 80 %) du DON total excrété dans l'urine. Les méthodes de quantification permettent une évaluation précise de l'exposition au DON en mesurant les niveaux de DON15GlcA .

Évaluation des risques et estimation de l'exposition

Le DON15GlcA joue un rôle crucial dans la construction de méthodes normalisées pour estimer l'apport en DON. En analysant les schémas d'excrétion urinaire, les chercheurs peuvent évaluer les risques d'exposition et affiner les directives de sécurité .

Effets cellulaires et toxicité

Le DON15GlcA, en tant que métabolite du DON, contribue au profil de toxicité global. Il inhibe la synthèse des protéines et des acides nucléiques et induit l'apoptose dans les cellules eucaryotes. La compréhension de ces effets contribue à l'évaluation des risques et à la protection de la santé .

Calcul du facteur de dosimétrie inversé (RDF)

Le RDF moyen du DON15GlcA (2,28) permet d'estimer l'apport total en DON en fonction des niveaux de DON15GlcA excrétés. Ce facteur facilite des évaluations d'exposition précises dans des scénarios réels .

Orientations Futures

Mécanisme D'action

Target of Action

Deoxynivalenol 15-Glucuronide (DON-15-GlcA), a metabolite of Deoxynivalenol (DON), primarily targets eukaryotic cells . It is known to inhibit the synthesis of protein and nucleonic acid, and induce cell apoptosis .

Mode of Action

DON-15-GlcA interacts with its targets by inducing ribotoxic stress , thereby disrupting macromolecule synthesis, cell signaling, differentiation, proliferation, and death . It can activate apoptotic pathways (p38/p53/Bax/Mitochondria/caspase-3) and survival pathways (ERK/AKT/p90Rsk/Bad) in macrophages .

Biochemical Pathways

The biochemical pathways affected by DON-15-GlcA include the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways . These pathways play a crucial role in inducing the inflammatory response by modulating the binding activities of specific transcription factors .

Pharmacokinetics

The pharmacokinetics of DON-15-GlcA involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, DON is transformed into DON-15-GlcA, mainly through liver glucuronidation . The renal excretion of total DON, which includes DON and its glucuronides, is completed within 24 hours after administration .

Result of Action

The molecular and cellular effects of DON-15-GlcA’s action include the induction of early response and proinflammatory genes at the mRNA and protein levels, and the promotion of rapid onset of leukocyte apoptosis at high concentrations .

Action Environment

The action of DON-15-GlcA is influenced by environmental factors such as the presence of the fungus Fusarium in the field and during storage, which produces DON . The toxin is commonly detected in cereal foods, posing significant questions regarding the risks of acute poisoning and chronic effects posed to persons ingesting this trichothecene .

Analyse Biochimique

Biochemical Properties

Deoxynivalenol 15-glucuronide interacts with various enzymes, proteins, and other biomolecules. It is a product of the glucuronidation process, which involves the enzyme uridine-diphosphoglucuronyltransferase (UGT) . The glucuronidation process enhances the solubility of deoxynivalenol, facilitating its excretion .

Cellular Effects

Deoxynivalenol 15-glucuronide, like its parent compound deoxynivalenol, can have significant effects on cells. Deoxynivalenol is known to inhibit protein and nucleic acid synthesis and induce apoptosis in eukaryotic cells . It’s plausible that Deoxynivalenol 15-glucuronide may have similar effects, but specific studies on this compound are needed for confirmation.

Molecular Mechanism

Deoxynivalenol, the parent compound, is known to bind to ribosomes, interfere with protein synthesis, and activate intracellular protein kinases . These actions contribute to the induction of apoptosis and other cellular effects .

Dosage Effects in Animal Models

Studies on deoxynivalenol have shown that it can cause emesis, anorexia, growth retardation, and immunotoxicity in animals

Metabolic Pathways

Deoxynivalenol 15-glucuronide is involved in the glucuronidation metabolic pathway . This pathway involves the addition of a glucuronic acid group to deoxynivalenol, catalyzed by the enzyme UGT . This process enhances the solubility of the compound, facilitating its excretion .

Transport and Distribution

Deoxynivalenol 15-glucuronide is likely to be transported and distributed within cells and tissues in a manner similar to deoxynivalenol. Deoxynivalenol is known to be fast-absorbed and widely distributed in multiple organs, first enriched in the plasma, liver, and kidney, and subsequently accumulates in the intestine .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O12/c1-7-3-9-20(15(27)10(7)23,19(2)4-8(22)16(32-9)21(19)6-31-21)5-30-18-13(26)11(24)12(25)14(33-18)17(28)29/h3,8-9,11-16,18,22,24-27H,4-6H2,1-2H3,(H,28,29)/t8-,9-,11+,12+,13-,14+,15-,16-,18-,19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMAFZPFSLUKMN-IJNZYEPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1372859-16-9 | |

| Record name | Deoxynivalenol 15-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372859169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEOXYNIVALENOL 15-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2N6KOV3DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why is measuring Deoxynivalenol 15-glucuronide (DON-15-glcA) levels important in assessing human exposure to DON?

A1: DON is rapidly metabolized in the body, primarily into DON-15-glcA. [] This metabolite is more readily excreted in urine than DON itself. [, ] Therefore, measuring DON-15-glcA in urine provides a more accurate reflection of recent DON exposure compared to measuring DON alone. [, ]

Q2: How reliable is measuring urinary Deoxynivalenol 15-glucuronide (DON-15-glcA) in determining actual DON intake?

A2: Research suggests a strong positive correlation between DON intake and urinary DON-15-glcA levels. [] Studies in pigs revealed that both urinary and serum concentrations of DON and its metabolites, including DON-15-glcA, increased with higher dietary DON intake. [] This suggests that DON-15-glcA levels in urine can be used as a reliable indicator of DON exposure.

Q3: What are the recommended sample types and collection times for accurate assessment of DON exposure through DON-15-glcA measurement?

A3: Given the relatively short half-life of DON and its metabolites (approximately 2-3 hours), a 24-hour urine sample is considered most suitable for measuring DON exposure. [] This timeframe captures nearly all DON excreted after ingestion, offering a comprehensive view of daily exposure. [] For serum analysis, collection between 3-4 hours after a meal is suggested. []

Q4: Are there limitations to using enzymatic hydrolysis (indirect method) for total DON quantification in urine compared to directly measuring DON-15-glcA?

A4: Yes, research indicates that the indirect method, involving enzymatic hydrolysis to cleave DON-glucuronides, might underestimate total DON exposure. [] This method doesn't always fully convert all DON-glucuronides, including DON-15-glcA, back to free DON. [] Therefore, directly measuring DON-15-glcA alongside other metabolites offers a more accurate assessment of total DON exposure.

Q5: Is there any evidence suggesting high levels of DON exposure in specific populations?

A5: A pilot study in Eastern Croatia found alarmingly high levels of DON and its metabolites, including DON-15-glcA, in the urine of pregnant women. [] This finding highlights the importance of monitoring DON exposure, especially in vulnerable populations, and necessitates further research into potential health risks.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B583121.png)

![Phenylmethyl O-(N-Acetyl-alpha-neuraminosyl)-3-O-(beta-D-galactopyranosyl)-4-[2-(acetylamino)-2-deoxy]-beta-D-glucopyranoside](/img/structure/B583124.png)

![3-(2-Chloroethyl)-2-methyl-1-oxido-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-4-one](/img/structure/B583126.png)

![5alpha-Cholestan-3beta-ol-[d7]](/img/structure/B583132.png)

![2-Amino-1,6-dihydro-7H-imidazo[4,5-f]quinolin-7-one](/img/structure/B583136.png)